N-(4-Amino-2-hydroxyphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea
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Overview
Description
N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes both an amino-hydroxyphenyl group and a chlorobenzothiazolyl group, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 4-amino-2-hydroxyaniline with 4-chloro-1,3-benzothiazol-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea
- N-(4-Amino-2-hydroxyphenyl)-N’-(4-methyl-1,3-benzothiazol-2-yl)urea
Uniqueness
N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea is unique due to the presence of both an amino-hydroxyphenyl group and a chlorobenzothiazolyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
138122-03-9 |
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Molecular Formula |
C14H11ClN4O2S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-(4-amino-2-hydroxyphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C14H11ClN4O2S/c15-8-2-1-3-11-12(8)18-14(22-11)19-13(21)17-9-5-4-7(16)6-10(9)20/h1-6,20H,16H2,(H2,17,18,19,21) |
InChI Key |
UTPZJIISUXXZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)NC3=C(C=C(C=C3)N)O |
Origin of Product |
United States |
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